molecular formula C14H21F3N2O7 B12394464 Mal-PEG3-NH2 TFA

Mal-PEG3-NH2 TFA

Cat. No.: B12394464
M. Wt: 386.32 g/mol
InChI Key: XJFZSMGECVGGCF-UHFFFAOYSA-N
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Description

Mal-PEG3-NH2 TFA, also known as Maleimide-Polyethylene Glycol3-Amine Trifluoroacetate, is a linear heterobifunctional polyethylene glycol crosslinker. It contains both a maleimide group and an amine group, making it a versatile compound for various applications. This compound is non-degradable and is commonly used as a PROTAC (Proteolysis Targeting Chimera) linker .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG3-NH2 TFA involves the reaction of maleimide with polyethylene glycol and an amine group. The process typically includes the following steps:

    Activation of Maleimide: Maleimide is activated using a suitable reagent.

    Polyethylene Glycol Conjugation: The activated maleimide is then conjugated with polyethylene glycol under controlled conditions.

    Amine Introduction: Finally, an amine group is introduced to the polyethylene glycol-maleimide conjugate.

The reaction conditions often involve maintaining a specific temperature and pH to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The compound is typically stored under nitrogen at low temperatures to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG3-NH2 TFA undergoes various chemical reactions, including:

    Substitution Reactions: The maleimide group can react with thiol groups, forming stable thioether bonds.

    Addition Reactions: The amine group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include thiol-containing compounds. The reaction is typically carried out at room temperature in a suitable solvent.

    Addition Reactions: Electrophiles such as aldehydes or ketones are used, often under mild conditions to prevent degradation of the compound.

Major Products

Scientific Research Applications

Mal-PEG3-NH2 TFA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Mal-PEG3-NH2 TFA involves its ability to form stable bonds with thiol and electrophilic groups. The maleimide group reacts with thiol groups, forming thioether bonds, while the amine group can participate in addition reactions with electrophiles. These reactions enable the compound to act as a versatile linker in various applications .

Comparison with Similar Compounds

Similar Compounds

    Mal-PEG2-NH2 TFA: A similar compound with a shorter polyethylene glycol chain.

    Mal-NH2 TFA: Contains an alkyl chain instead of polyethylene glycol.

Uniqueness

Mal-PEG3-NH2 TFA is unique due to its longer polyethylene glycol chain, providing greater flexibility and solubility compared to shorter chain analogs. This makes it particularly useful in applications requiring extended reach and enhanced solubility .

Properties

Molecular Formula

C14H21F3N2O7

Molecular Weight

386.32 g/mol

IUPAC Name

1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H20N2O5.C2HF3O2/c13-3-5-17-7-9-19-10-8-18-6-4-14-11(15)1-2-12(14)16;3-2(4,5)1(6)7/h1-2H,3-10,13H2;(H,6,7)

InChI Key

XJFZSMGECVGGCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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